molecular formula C16H24O2S B14466561 (3-Oxo-2-pent-2-ynylcyclopentyl)thioacetic acid, S-t-butyl ester CAS No. 68931-52-2

(3-Oxo-2-pent-2-ynylcyclopentyl)thioacetic acid, S-t-butyl ester

Cat. No.: B14466561
CAS No.: 68931-52-2
M. Wt: 280.4 g/mol
InChI Key: IJMILRJXBDCLQT-UHFFFAOYSA-N
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Description

(3-Oxo-2-pent-2-ynylcyclopentyl)thioacetic acid, S-t-butyl ester is a complex organic compound with the molecular formula C16H24O2S . This compound is characterized by the presence of a cyclopentyl ring, a thioacetic acid moiety, and a t-butyl ester group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

(3-Oxo-2-pent-2-ynylcyclopentyl)thioacetic acid, S-t-butyl ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst selection .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives. These products are often used as intermediates in further chemical synthesis .

Scientific Research Applications

(3-Oxo-2-pent-2-ynylcyclopentyl)thioacetic acid, S-t-butyl ester is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of (3-Oxo-2-pent-2-ynylcyclopentyl)thioacetic acid, S-t-butyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can modulate signaling pathways by interacting with cellular receptors .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thioacetic acid esters and cyclopentyl derivatives, such as:

Uniqueness

The uniqueness of (3-Oxo-2-pent-2-ynylcyclopentyl)thioacetic acid, S-t-butyl ester lies in its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the t-butyl ester group enhances its stability and solubility, making it a valuable compound for various applications .

Properties

CAS No.

68931-52-2

Molecular Formula

C16H24O2S

Molecular Weight

280.4 g/mol

IUPAC Name

S-tert-butyl 2-(3-oxo-2-pent-2-ynylcyclopentyl)ethanethioate

InChI

InChI=1S/C16H24O2S/c1-5-6-7-8-13-12(9-10-14(13)17)11-15(18)19-16(2,3)4/h12-13H,5,8-11H2,1-4H3

InChI Key

IJMILRJXBDCLQT-UHFFFAOYSA-N

Canonical SMILES

CCC#CCC1C(CCC1=O)CC(=O)SC(C)(C)C

Origin of Product

United States

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